molecular formula C8H8N2O2 B14610852 1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 59736-05-9

1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B14610852
CAS No.: 59736-05-9
M. Wt: 164.16 g/mol
InChI Key: RGYRQLKAYGJIMC-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridone family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl group, a hydroxyl group, a cyano group, and a keto group. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 1-ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with acetoacetanilide in the presence of sodium ethoxide. This reaction leads to the formation of ethyl 2-cyano-2-[1-methyl-3-oxo-3-(phenylamino)propylidene]acetate, which undergoes cyclization to yield the desired product . Another method involves the condensation of ethyl cyanoacetate with acetoacetanilide in ethanol with the addition of potassium hydroxide .

Industrial production methods often utilize microwave-assisted chemistry to enhance reaction rates and yields. This approach involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides as starting materials .

Chemical Reactions Analysis

1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, potassium hydroxide, and various diazonium salts. The major products formed from these reactions are often used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of bacterial growth or the induction of apoptosis in tumor cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins.

Comparison with Similar Compounds

1-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable component in the synthesis of dyes, pigments, and potential therapeutic agents. Ongoing research continues to uncover its full potential and mechanisms of action.

Properties

CAS No.

59736-05-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-ethyl-2-hydroxy-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-2-10-7(11)4-3-6(5-9)8(10)12/h3-4,12H,2H2,1H3

InChI Key

RGYRQLKAYGJIMC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=CC(=C1O)C#N

Origin of Product

United States

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